1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene is an organic compound that features a bromomethyl group attached to a phenoxy ring, which is further substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene typically involves a multi-step process. One common method includes the bromination of 4-methylphenol to form 4-(bromomethyl)phenol, followed by a nucleophilic substitution reaction with 3,5-difluorobenzene. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The phenoxy ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as DMF or acetonitrile.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy compounds.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Oxidation and Reduction: Formation of aldehydes, carboxylic acids, alcohols, or alkanes.
Scientific Research Applications
1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene depends on the specific application and target. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The phenoxy ring and fluorine substituents can influence the compound’s reactivity and interactions with molecular targets, such as enzymes or receptors, through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene
- 1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene
- 5-(Bromomethyl)-1,3-benzodioxole
Uniqueness
1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene is unique due to the presence of both bromomethyl and difluorobenzene groups, which confer distinct chemical properties
Properties
Molecular Formula |
C13H9BrF2O |
---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
1-[4-(bromomethyl)phenoxy]-3,5-difluorobenzene |
InChI |
InChI=1S/C13H9BrF2O/c14-8-9-1-3-12(4-2-9)17-13-6-10(15)5-11(16)7-13/h1-7H,8H2 |
InChI Key |
LVXMPPNMFWPHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.